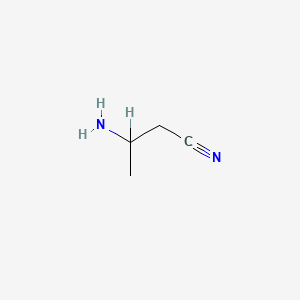

3-Aminobutanenitrile

Description

Significance as a Chiral Building Block in Organic Synthesis

The primary significance of 3-aminobutanenitrile lies in its utility as a chiral building block. guidechem.com Enantiomerically pure compounds are in high demand, especially in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms is critical for a molecule's function. chemblink.com this compound serves as a key intermediate in the synthesis of more complex chiral molecules, including amino acids, peptides, and various heterocyclic compounds. chemblink.com Its functional groups, the amine and the nitrile, offer multiple points for chemical modification, allowing for its incorporation into a wide array of molecular frameworks. chemblink.com

Role in Advanced Molecular Construction

The dual functionality of this compound makes it a versatile tool in advanced molecular construction. The amino group can participate in reactions such as N-alkylation, acylation, and the formation of amides, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. nih.gov This reactivity allows for the construction of complex molecular architectures.

A notable application is in the synthesis of β-amino acids, which are important components of various biologically active compounds and are known to form stable secondary structures in peptides. chemblink.comnih.govnih.gov For instance, enantiopure N(Boc)-β3-amino nitriles, derived from α-amino acids, can be alkylated to produce syn and anti β2,3-amino nitriles, which are precursors to β2,3-amino acids. nih.gov

Historical Context and Evolution of Research Perspectives

The interest in chiral β-aminonitriles has grown significantly with the increasing demand for enantiomerically pure pharmaceuticals and agrochemicals. nih.gov Historically, the synthesis of these compounds often involved methods with limited substrate scopes or required starting materials that were difficult to prepare. chemistryviews.org

Modern research has focused on developing more efficient and enantioselective methods for the synthesis of β-aminonitriles. Advances in catalysis, particularly using chiral ligands with transition metals or organocatalysts, have enabled highly selective syntheses. chemblink.comnih.gov For example, asymmetric hydrogenation of prochiral precursors and enzymatic resolutions are now common strategies to obtain optically pure enantiomers of this compound. More recently, photoredox catalysis combined with copper catalysis has emerged as a powerful method for the enantioselective aminocyanation of alkenes, providing a direct route to chiral β-aminonitriles. nih.govchemistryviews.org This evolution in synthetic methodology highlights the ongoing effort to create more sustainable and efficient chemical processes. chemblink.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBSMPOYVPZOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903768 | |

| Record name | NoName_4511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-40-6 | |

| Record name | Butyronitrile, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016750406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Stereochemical Considerations and Enantiomeric Forms

Enantiomers: (S)-3-Aminobutanenitrile and (R)-3-Aminobutanenitrile

3-Aminobutanenitrile possesses a chiral center at the third carbon atom, giving rise to two non-superimposable mirror images known as enantiomers: (S)-3-Aminobutanenitrile and (R)-3-Aminobutanenitrile. smolecule.com These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with plane-polarized light and with other chiral molecules differs, a critical factor in their biological activity and application in stereospecific synthesis. smolecule.com

The (S)-enantiomer, (S)-3-Aminobutanenitrile, is a key intermediate in the synthesis of various biologically active molecules, including non-peptide HIV protease inhibitors. smolecule.comchemicalbook.com Its specific three-dimensional arrangement is crucial for its role as a precursor in the development of these therapeutic agents. smolecule.com The (R)-enantiomer, (R)-3-Aminobutanenitrile hydrochloride, is also utilized as an intermediate in organic synthesis, particularly for creating diverse compound libraries for drug discovery and material science. smolecule.coma2bchem.com While research on the specific biological activities of the (R)-enantiomer is less extensive, its distinct stereochemistry suggests potentially different pharmacological profiles compared to its (S)-counterpart. smolecule.com

| Property | (S)-3-Aminobutanenitrile | (R)-3-Aminobutanenitrile |

| IUPAC Name | (3S)-3-aminobutanenitrile | (3R)-3-aminobutanenitrile |

| CAS Number | 679808-74-3 (free base) guidechem.com | 1073666-55-3 (hydrochloride) a2bchem.com |

| Molecular Formula | C4H8N2 guidechem.com | C4H9ClN2 (hydrochloride) smolecule.com |

| Molecular Weight | 84.122 g/mol guidechem.com | 120.58 g/mol (hydrochloride) smolecule.com |

| Key Applications | Intermediate for HIV protease inhibitors smolecule.comchemicalbook.com | Intermediate in organic synthesis smolecule.coma2bchem.com |

Chiral Purity and Enantiomeric Excess (ee) Determination Methodologies

Ensuring the enantiomeric purity of a chiral compound is paramount, especially in pharmaceutical applications where the wrong enantiomer can be inactive or even harmful. The enantiomeric excess (ee) is a measure of this purity. Several analytical techniques are employed to determine the chiral purity and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a primary method for separating and quantifying the enantiomers of this compound. This technique allows for the determination of enantiomeric excess with high accuracy. For instance, a cellulose-based column like Chiralpak IC with a mobile phase of hexane/isopropanol can be used, with UV detection at a specific wavelength. The retention times for the (S)- and (R)-enantiomers will differ, allowing for their quantification. In some cases, derivatization with a chiral reagent can be performed before HPLC analysis to facilitate separation on a standard reverse-phase column. google.com

Other Analytical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to induce chemical shift differences between the enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum, particularly the Cotton effect, can confirm the absolute configuration of the predominant enantiomer.

X-ray Crystallography: This powerful method can determine the absolute configuration of a chiral molecule by analyzing the diffraction pattern of a single crystal.

The combination of these methods provides a comprehensive analysis of the chiral purity and confirms the stereochemical integrity of this compound samples.

Impact of Stereochemistry on Synthetic Pathways and Mechanistic Studies

The stereochemistry of this compound profoundly influences its synthesis and how it behaves in chemical reactions. The goal of many synthetic routes is to produce a single enantiomer with high enantiomeric excess.

Enantioselective Synthesis:

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as 3-oxobutanenitrile (B1585553), using a chiral catalyst (e.g., based on ruthenium or rhodium). The catalyst creates a chiral environment that favors the formation of one enantiomer over the other, leading to a product with high enantiomeric excess. chemblink.com

Enzymatic Resolution: This technique utilizes enzymes, such as lipases or aminoacylases, which selectively react with one enantiomer in a racemic mixture of this compound. The unreacted enantiomer can then be separated, yielding a highly enantiopure product.

Stereochemistry in Reactions: The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions. For example, in nucleophilic addition reactions, the existing chiral center can influence the approach of the nucleophile, leading to the preferential formation of one diastereomer over another. saskoer.ca This is due to steric hindrance from the groups attached to the chiral carbon, which makes one face of the reacting functional group more accessible than the other. saskoer.ca

Understanding the stereochemical implications is crucial for designing synthetic pathways that yield the desired stereoisomer of a target molecule. In mechanistic studies, the stereochemical outcome of a reaction provides valuable insight into the transition state and the reaction pathway. For instance, an inversion of stereochemistry at a chiral center during a substitution reaction is a hallmark of an SN2 mechanism, while racemization suggests an SN1 mechanism. libretexts.org

| Synthesis/Reaction Type | Stereochemical Relevance |

| Asymmetric Hydrogenation | A chiral catalyst directs the formation of a specific enantiomer from a prochiral starting material. chemblink.com |

| Enzymatic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture, allowing for their separation. |

| Nucleophilic Addition | The existing stereocenter can influence the facial selectivity of nucleophilic attack, leading to diastereoselectivity. saskoer.ca |

| Nucleophilic Substitution | The stereochemical outcome (inversion or racemization) provides evidence for the reaction mechanism (SN2 or SN1). libretexts.org |

Advanced Synthetic Methodologies for 3 Aminobutanenitrile and Its Derivatives

Enantioselective Synthesis Methods

The creation of single-enantiomer chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety. ajchem-b.comwikipedia.org For 3-aminobutanenitrile, several enantioselective strategies have been developed to produce the desired stereoisomer with high optical purity. chemblink.com

Asymmetric Hydrogenation Utilizing Chiral Catalysts

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, involving the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral catalyst. wikipedia.org In the context of producing chiral β-aminonitriles like this compound, this typically involves the hydrogenation of β-amino acrylonitriles or their precursors.

Rhodium-based catalysts, particularly those employing chiral phosphine (B1218219) ligands, have demonstrated high efficiency in the asymmetric hydrogenation of β-amino acrylonitriles. researchgate.netnih.gov For instance, the Rh-TangPhos catalyst system has been shown to provide excellent enantioselectivity for the hydrogenation of both E/Z isomers of β-amino acrylonitriles. researchgate.net Similarly, iridium complexes with N,P ligands have been developed as highly active catalysts for the asymmetric hydrogenation of α,β-unsaturated nitriles upon activation with a base. researchgate.net

Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation for Aminonitrile Synthesis

| Catalyst System | Substrate Type | Key Features | Reference |

| Rh-TangPhos | β-Amino Acrylonitriles | Excellent enantioselectivity for both E/Z isomers. | researchgate.net |

| Ir-N,P Ligand Complexes | α,β-Unsaturated Nitriles | Requires base activation for high activity. | researchgate.net |

| Rhodium/f-spiroPhos | 1,2-Dicyanoalkenes | Highly efficient for enantioselective hydrogenation. | researchgate.net |

| Ni(II)-Chiral Ferrocenyl Tridentate Phosphine | Acrylonitrile Derivatives | High enantioselectivity in hydroamination reactions. | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, are critical for achieving high enantiomeric excess (ee). Research continues to focus on developing more active, selective, and robust catalysts for these transformations. ajchem-b.comnih.gov

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds. This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For racemic this compound, enzymes like lipases or aminoacylases can be employed. nih.gov

In a typical lipase-catalyzed resolution, the racemic amine is treated with an acylating agent. The lipase (B570770) will selectively acylate one enantiomer, forming an amide that can be separated from the unreacted amine enantiomer. The acylated enantiomer can then be deacylated to recover the pure amine. The efficiency of the resolution is dependent on factors such as the choice of enzyme, solvent, temperature, and acylating agent. Transaminase enzymes have also been utilized for the preparation of enantiomerically pure amino alcohols, a related class of compounds, by acting on keto-precursors. google.com

Table 2: Key Parameters in Enzymatic Resolution of this compound

| Parameter | Condition | Rationale | Reference |

| Enzyme | Lipase, Aminoacylase | Selectively acts on one enantiomer. | |

| Substrate | Racemic this compound | The starting mixture of enantiomers. | |

| Acylating Agent | e.g., Ethyl acetate | Reacts with one enantiomer in a lipase-catalyzed reaction. | |

| Solvent | Buffer solution | Maintains optimal pH for enzyme activity. | |

| Temperature | 25-37°C | Optimal for enzyme stability and activity. |

This table provides a general overview of parameters that are often optimized for enzymatic resolutions.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. mdpi.com In this approach, a prochiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reaction of this intermediate proceeds with facial selectivity controlled by the auxiliary, leading to the formation of a product with a new stereocenter. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of chiral aminonitriles, the Strecker reaction, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source, can be adapted using a chiral amine as the auxiliary. mdpi.commdpi.com For example, chiral α-methylbenzylamine has been used as a chiral auxiliary in the Strecker synthesis to produce aliphatic (S)-amino acids from the corresponding α-aminonitriles. rsc.org The diastereoselectivity of the cyanide addition is influenced by the steric and electronic properties of the chiral auxiliary and the reaction conditions. mdpi.com

Synthesis via Nucleophilic Ring Opening Reactions

The ring-opening of strained three-membered rings, such as aziridines, provides a versatile route to functionalized acyclic molecules. bioorg.org The formation of this compound and its derivatives can be achieved through the nucleophilic ring-opening of substituted aziridines with a cyanide source. organic-chemistry.orgresearchgate.net

Ring Opening of Aziridinium (B1262131) Ions (e.g., from β-amino alcohols)

Non-activated aziridines, which bear electron-donating groups on the nitrogen, are generally unreactive towards nucleophiles. nih.gov They can be "activated" by protonation or alkylation of the nitrogen atom to form a highly reactive aziridinium ion. nih.govrsc.orgjove.com These aziridinium ions are susceptible to ring-opening by a variety of nucleophiles, including cyanide. rsc.orgrsc.orgnih.gov The aziridinium ions themselves can be generated in situ from precursors like β-amino alcohols. rsc.orgorganic-chemistry.org The conversion of β-amino alcohols to the corresponding aziridinium ions allows for subsequent stereospecific ring-opening. rsc.org

The stability and reactivity of the aziridinium ion are influenced by the substituents on the ring and the nature of the counter-ion. nih.govjove.com In some cases, stable aziridinium ions have been prepared and characterized. rsc.orgrsc.orgnih.gov

Regioselectivity and Stereoselectivity in Aziridinium Ring Opening

The nucleophilic ring-opening of a substituted aziridinium ion can potentially yield two regioisomeric products, depending on which carbon atom of the ring is attacked. mdpi.com The regioselectivity of this reaction is a critical aspect and is influenced by several factors, including the nature of the substituents on the aziridine (B145994) ring, the nucleophile, and the reaction conditions. bioorg.orgnih.govmdpi.com

Generally, the ring-opening follows an SN2-type mechanism, where the nucleophile attacks one of the ring carbons from the backside, leading to an inversion of stereochemistry at that center. rsc.orgjove.com The attack typically occurs at the less sterically hindered carbon atom (kinetic control). mdpi.com However, electronic factors can also play a significant role. For instance, if one of the ring carbons is benzylic, nucleophilic attack is often favored at that position due to the stabilization of the partial positive charge in the transition state. organic-chemistry.orgnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to rationalize and predict the regioselectivity of aziridinium ring-opening reactions. bioorg.org These studies have shown that frontier molecular orbital (FMO) analysis can successfully explain the observed regioselectivity in cases where simple electrostatic models fail. bioorg.org The stereochemistry of the starting material, often a chiral β-amino alcohol, is transferred to the product in a predictable manner, making this a powerful method for the synthesis of enantiomerically pure β-aminonitriles and related compounds. rsc.orgnih.gov

Table 3: Factors Influencing Regioselectivity in Aziridinium Ring Opening

| Factor | Influence on Regioselectivity | Example | Reference |

| Steric Hindrance | Attack at the less substituted carbon. | Alkyl-substituted aziridines often yield terminally substituted products. | organic-chemistry.orgmdpi.com |

| Electronic Effects | Attack at the carbon that can better stabilize a positive charge. | Aryl-substituted aziridines often undergo attack at the benzylic position. | organic-chemistry.orgnih.gov |

| Nucleophile | The nature of the nucleophile can influence the reaction pathway. | Different regioselectivity observed with HBr vs. benzyl (B1604629) bromide. | bioorg.org |

| Solvent | Solvation can affect the stability of transition states. | Explicit solvent molecules are considered in computational models. | bioorg.org |

This table summarizes key factors that determine the outcome of the ring-opening reaction.

Other Advanced Synthetic Approaches

Adaptations of Strecker Synthesis for Aminonitriles

The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids from aldehydes or ketones. nih.govmasterorganicchemistry.comwikipedia.orgjk-sci.com The classic reaction involves the condensation of an aldehyde with ammonium (B1175870) chloride and a cyanide source, like potassium cyanide, to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. nih.govmasterorganicchemistry.com This two-step process is robust and can be adapted to synthesize a variety of amino acids by altering the starting aldehyde or ketone. masterorganicchemistry.commasterorganicchemistry.com

Modern adaptations of the Strecker synthesis often focus on improving safety, efficiency, and stereoselectivity. For instance, instead of the highly toxic hydrogen cyanide gas used in the original protocol, safer, solid cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) are now commonly used in conjunction with ammonium chloride. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the initial formation of an imine from the aldehyde and ammonia (B1221849), followed by the nucleophilic attack of the cyanide ion on the iminium ion to yield the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

The scope of the Strecker reaction has been expanded to include the synthesis of N-substituted and α,α-disubstituted amino acids by using primary or secondary amines instead of ammonia, or ketones in place of aldehydes. wikipedia.org Furthermore, numerous catalysts have been developed to enhance the reaction, including various Lewis acids like indium(III) chloride, bismuth(III) chloride, and scandium(III) triflate, which can promote the reaction under mild conditions. beilstein-journals.org Organocatalysts, such as L-proline and mandelic acid, have also been employed to facilitate the one-pot, three-component Strecker reaction, offering an environmentally friendlier approach. mdpi.comtandfonline.com

Recent innovations have also focused on developing asymmetric versions of the Strecker synthesis to produce enantiomerically pure amino acids. This has been achieved through the use of chiral auxiliaries, such as (S)-alpha-phenylethylamine, or through catalytic asymmetric methods employing chiral catalysts. wikipedia.org

Table 1: Comparison of Classical and Modern Strecker Synthesis Approaches

| Feature | Classical Strecker Synthesis | Modern Adaptations |

| Cyanide Source | Hydrogen Cyanide (HCN) gas | Potassium Cyanide (KCN), Sodium Cyanide (NaCN), Trimethylsilyl (B98337) Cyanide (TMSCN) researchgate.netrsc.org |

| Ammonia Source | Ammonia (NH3) | Ammonium Chloride (NH4Cl), Primary/Secondary Amines masterorganicchemistry.comwikipedia.org |

| Catalyst | Typically uncatalyzed | Lewis acids (e.g., InCl3, BiCl3), Organocatalysts (e.g., L-proline) beilstein-journals.orgmdpi.com |

| Stereocontrol | Produces racemic mixtures | Use of chiral auxiliaries or asymmetric catalysts wikipedia.org |

| Reaction Conditions | Often requires harsh conditions | Milder conditions, often at room temperature beilstein-journals.orgmdpi.com |

One-Pot Reaction Strategies for Efficient Production

One-pot syntheses of aminonitriles, including derivatives of this compound, have gained significant traction due to their efficiency, reduced waste, and operational simplicity. beilstein-journals.org These strategies combine multiple reaction steps into a single procedure without the need for isolating intermediate compounds. The three-component Strecker reaction, which combines an aldehyde, an amine, and a cyanide source in a single step, is a prime example of a one-pot synthesis for α-aminonitriles. beilstein-journals.orgmdpi.comresearchgate.net

Various catalytic systems have been developed to facilitate these one-pot reactions. For example, cobalt(II) chloride has been shown to be an effective and inexpensive catalyst for the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and potassium cyanide at room temperature. beilstein-journals.org This method offers high yields and short reaction times without the need for additional additives. beilstein-journals.org Similarly, bismuth(III) nitrate (B79036) has been used as a reusable catalyst for the efficient one-pot synthesis of a variety of α-aminonitriles. researchgate.net

Organocatalysts have also been successfully employed in one-pot Strecker-type reactions. L-proline, for instance, catalyzes the one-pot, three-component condensation of aldehydes, amines, and trimethylsilyl cyanide (TMSCN) to produce α-aminonitriles in good to excellent yields at ambient temperature. mdpi.com The use of such organocatalysts is often considered more environmentally benign.

Furthermore, one-pot strategies have been developed for the synthesis of β-amino nitriles from β-amino alcohols. This can involve an in-situ bromination followed by a nucleophilic substitution with a cyanide source, all within the same reaction vessel, providing the desired product in excellent enantioselectivity. nih.gov

Table 2: Examples of Catalysts Used in One-Pot Aminonitrile Synthesis

| Catalyst | Reactants | Key Features |

| Cobalt(II) Chloride | Aldehyde, Amine, KCN | Simple, efficient, high yields, room temperature. beilstein-journals.org |

| Bismuth(III) Nitrate | Aldehyde, Amine, TMSCN | Reusable catalyst, simple work-up, excellent yields. researchgate.net |

| L-Proline | Aldehyde, Amine, TMSCN | Organocatalytic, ambient temperature, good to excellent yields. mdpi.com |

| Mandelic Acid | Aldehyde, Amine, TMSCN | Organocatalytic, solvent-free, room temperature. tandfonline.com |

Catalytic Hydrogenation of β-Oxo Nitrile Precursors (e.g., 3-oxobutanenitrile)

The catalytic hydrogenation of β-oxo nitriles, such as 3-oxobutanenitrile (B1585553), represents a key strategy for the synthesis of β-amino nitriles like this compound. This method involves the reduction of a ketone functional group to an amine. A particularly advanced and efficient approach is asymmetric hydrogenation, which utilizes chiral catalysts to produce enantiomerically pure β-amino nitriles.

A common procedure for the asymmetric hydrogenation of 3-oxobutanenitrile involves dissolving the substrate in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), and adding a chiral catalyst, typically a ruthenium or rhodium complex (often at a low loading of 0.1-1 mol%). benchchem.com The reaction mixture is then subjected to hydrogen gas pressure, usually between 50 and 100 bar, and maintained at a controlled temperature (e.g., 25-50°C) for a period of 12 to 24 hours. benchchem.com This process can lead to the formation of optically active β-hydroxy nitriles as intermediates or directly to the β-amino nitrile, depending on the specific catalytic system and reaction conditions. researchgate.netacs.org

Enzymatic methods have also been explored for the transformation of β-keto nitriles. For example, a cascade reaction using a nitrilase and an ω-transaminase can convert β-keto nitriles into enantiomerically pure (S)-β-amino acids. rug.nlresearchgate.net While this produces the amino acid rather than the aminonitrile, it highlights the utility of biocatalysis in processing these precursors. The reduction of β-keto nitriles can sometimes be complicated by side reactions, such as α-alkylation, when using whole-cell biocatalysts. researchgate.net However, the use of isolated carbonyl reductases can eliminate these competing reactions, leading to high yields and excellent optical purity of the corresponding β-hydroxy nitriles. acs.org

Salt Formation Strategies (e.g., Hydrochloride)

The conversion of this compound and its derivatives into a salt, most commonly a hydrochloride salt, is a critical step in their synthesis and purification. benchchem.com This process enhances the compound's stability, improves its handling characteristics, and often increases its solubility in water. benchchem.comtandfonline.comresearchgate.netingentaconnect.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the aminonitrile with hydrochloric acid. benchchem.comresearchgate.net For instance, after the synthesis of the free amine, a solution of hydrogen chloride (HCl) in a solvent like diethyl ether or dioxane can be added to precipitate the aminonitrile hydrochloride salt. rsc.orgwhiterose.ac.uk This salt can then be isolated by filtration and may be further purified by recrystallization from a suitable polar solvent, such as ethanol (B145695) or methanol, to achieve high purity (≥97%). benchchem.com

In some synthetic routes, the hydrochloride salt is formed directly in the final step of the reaction sequence. For example, after an N-Boc deprotection using 4 M HCl in dioxane, the resulting aminonitrile hydrochloride can be isolated. researchgate.net The stability of the hydrochloride salt is a significant advantage, as the free amine form of some aminonitriles can be unstable at room temperature. tandfonline.comresearchgate.netingentaconnect.com Therefore, storing the compound as its hydrochloride salt is often the preferred method. tandfonline.comresearchgate.netingentaconnect.com

Chemical Transformations and Reactivity Profiles

Reactions Involving the Amine Moiety

The primary amine group in 3-aminobutanenitrile serves as a nucleophilic center, rendering it susceptible to a variety of substitution and derivatization reactions. These transformations are pivotal for the synthesis of more complex molecular architectures.

Substitution Reactions (e.g., leading to formation of diverse derivatives)

The amine functionality of this compound readily undergoes substitution reactions, paving the way for a wide range of N-substituted derivatives. These reactions are instrumental in introducing new functional groups and expanding the molecular complexity.

A notable substitution reaction is acylation , where the amine reacts with acyl chlorides or acid anhydrides to form N-acyl-3-aminobutanenitrile derivatives. testbook.com This reaction typically requires the presence of a base to neutralize the acid byproduct. testbook.com

N-alkylation is another key substitution, achievable through the reaction of this compound with alkyl halides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. In some cases, this reaction can be carried out in the presence of a base like triethylamine (B128534) in a solvent such as n-butanol. google.com

Furthermore, reductive amination offers an alternative pathway to N-substituted products. This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

A specific example of a substitution reaction involves dissolving (3S)-3-Aminobutanenitrile hydrochloride in ethanol (B145695) with triethylamine, followed by the addition of ethyl acrylate (B77674) and heating. googleapis.com This Michael addition reaction results in the formation of an N-substituted derivative.

Derivatization for Synthetic Utility

Derivatizing the amine group is a crucial tactic in the synthetic application of this compound. A common and highly useful derivatization is the formation of a tert-butoxycarbonyl (Boc) protected amine . This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This N-Boc derivative is stable under various conditions, enabling selective chemical modifications at the nitrile group. chemicalbook.comsci-hub.se

Another significant derivatization is the formation of sulfonamides . This is accomplished by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield the corresponding N-sulfonylated product.

These derivatizations are not only for protection but also for activating the molecule for further reactions or for modifying its physicochemical properties.

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into other valuable chemical entities, most importantly primary amines and carboxylic acids.

Reduction to Primary Amines

The nitrile group of this compound can be reduced to a primary amine, yielding 1,4-butanediamine. researchgate.net This transformation can be accomplished using various reducing agents.

Catalytic hydrogenation is a widely employed method, utilizing catalysts like Raney nickel under a hydrogen atmosphere. researchgate.net The efficiency of this reaction can be influenced by the catalyst preparation and reaction conditions.

Chemical hydrides also serve as effective reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of converting the nitrile to a primary amine. researchgate.net This reaction is typically performed in an anhydrous ether-based solvent.

The resulting diamine is a valuable building block in polymer and synthetic chemistry. researchgate.net

Hydrolysis Pathways to Carboxylic Acids

The nitrile group can undergo hydrolysis to form a carboxylic acid, a reaction that can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid. wordpress.com This process proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis , or alkaline hydrolysis, is also an effective method. acs.orgresearchgate.net Studies have shown that the presence of ammonia (B1221849) can play a key role in the hydrolysis of aminonitriles to amino acids. acs.orgnih.gov

The resulting 3-aminobutanoic acid is a chiral amino acid with applications in various fields.

Oxidative Transformations (e.g., to corresponding nitriles or carboxylic acids)

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The presence of both an amine and a nitrile group offers multiple sites for oxidation.

Common oxidizing agents that can be used for such transformations include potassium permanganate (B83412) and chromium trioxide. Under controlled conditions, it is possible to oxidize the molecule to the corresponding nitrile or carboxylic acid derivatives. For instance, iron-catalyzed oxidative cyanation of tertiary amines has been demonstrated, and similar principles could be applied to secondary amines like this compound with appropriate modifications. uni-muenchen.de

The selective oxidation of either the amine or the carbon backbone can be challenging and often requires careful selection of reagents and reaction conditions to achieve the desired outcome.

Electrophilic and Nucleophilic Interactions

The chemical reactivity of this compound is dictated by the presence of two key functional groups: a primary amine (-NH₂) and a nitrile (-C≡N). sigmaaldrich.comgoogle.com This bifunctional nature allows it to participate in a variety of chemical transformations by acting as either a nucleophile or an electrophile.

The primary amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. wikipedia.org This allows it to react with various electrophiles. For instance, the amino group can undergo substitution reactions with reagents like alkyl halides and acyl chlorides to form different derivatives. wikipedia.org A specific example is the reaction of (3S)-3-aminobutanenitrile with ethyl acrylate in the presence of triethylamine, where the amino group acts as a nucleophile in a Michael addition reaction. googleapis.com Similarly, it can react with bromobenzene (B47551) in the presence of a palladium catalyst and a base. google.comgoogle.com

Conversely, the nitrile group features a carbon-nitrogen triple bond, where the carbon atom is electrophilic and thus susceptible to attack by nucleophiles. google.com This electrophilicity is a key feature in reactions such as hydrolysis, reduction, or condensation, enabling the transformation of the nitrile into other functional groups like carboxylic acids or primary amines. sigmaaldrich.comwikipedia.org For example, the nitrile group can be reduced by agents like lithium aluminum hydride or sodium borohydride (B1222165) to yield a primary amine. wikipedia.org

The carbon backbone of this compound can also be subject to nucleophilic attack under certain conditions. In reactions involving the formation of β-amino nitriles from aziridinium (B1262131) ions, a cyanide nucleophile attacks the carbon atom, leading to the formation of the nitrile functionality. scielo.org.mx This highlights the electrophilic character of the carbon atoms in the chain, which can be targeted by various nucleophiles. scielo.org.mx

Table 1: Summary of Electrophilic and Nucleophilic Interactions of this compound

| Functional Group | Role | Type of Interaction | Reactant Example | Product Type |

| Amino (-NH₂) | Nucleophile | Substitution / Addition | Alkyl halides, Acyl chlorides wikipedia.org | Substituted amine derivatives |

| Amino (-NH₂) | Nucleophile | Michael Addition | Ethyl acrylate googleapis.com | β-aminopropionate derivative |

| Nitrile (-C≡N) | Electrophile | Nucleophilic Addition | Lithium aluminum hydride wikipedia.org | Primary amine |

| Nitrile (-C≡N) | Electrophile | Hydrolysis | Water/Acid | Carboxylic acid |

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all occurring in a single pot. rsc.org Multicomponent reactions (MCRs) are convergent reactions where three or more starting materials react in a single vessel to form a product that incorporates portions of all reactants. mdpi.comsciencepublishinggroup.com

The dual functionality of this compound, with its nucleophilic amino group and electrophilic nitrile group, makes it a theoretical candidate for participation in such complex transformations. sigmaaldrich.comgoogle.com For example, the amine can react with a carbonyl compound to form an imine, a key intermediate in many MCRs like the Ugi or Biginelli reactions. wikipedia.orgmdpi.comwikipedia.org However, a review of the available scientific literature does not provide specific, documented examples of this compound as a reactant in well-known named MCRs such as the Ugi, Passerini, Biginelli, or Hantzsch syntheses. sigmaaldrich.comwikipedia.orgwikipedia.orgambeed.comnumberanalytics.comwikipedia.orgtcichemicals.comnih.govwikipedia.orgorganic-chemistry.org

While direct participation of this compound is not explicitly detailed, related synthetic strategies highlight the utility of similar building blocks in complex reactions. For instance, a metal-free tandem reaction for the synthesis of multi-substituted pyrimidines has been reported. rsc.org This process involves a [3+3] annulation between amidines and α,β-unsaturated ketones to form a dihydropyrimidine (B8664642) intermediate, which is then aromatized via a visible-light-enabled photo-oxidation. rsc.org This demonstrates a cascade process for building heterocyclic structures, a class of compounds that this compound is often used to synthesize. sigmaaldrich.com

Table 2: Research Findings on Relevant Complex Reactions

| Reaction Type | Reactants | Key Transformations | Product | Relevance to this compound |

| Tandem [3+3] Annulation / Photo-oxidation rsc.org | Amidines, α,β-Unsaturated Ketones | Annulation, Visible-light photo-oxidation | Multi-substituted Pyrimidines | Illustrates a cascade strategy for synthesizing heterocycles, a common application for aminonitrile building blocks. |

| Michael Addition googleapis.com | (3S)-3-Aminobutanenitrile, Ethyl acrylate | Nucleophilic addition of the amine to an activated alkene | Ethyl 3-[[(2S)-1-cyano-2-propyl]amino]propanoate | Demonstrates the nucleophilic reactivity of the amino group, a key step for potential MCR participation. |

Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation in organic chemistry, providing detailed information about the connectivity and environment of atoms within a molecule. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are routinely used.

Proton NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shifts), and their neighboring protons (indicated by spin-spin coupling and signal multiplicity). For 3-aminobutanenitrile, ¹H NMR is expected to show distinct signals corresponding to:

A methyl group (CH₃).

A methylene (B1212753) group (CH₂).

A methine group (CH) bonded to the amine group.

The amine protons (-NH₂).

The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of these signals provide a unique fingerprint for the compound. However, specific detailed chemical shift values, coupling constants, and integration data for this compound were not explicitly detailed in the provided literature snippets. rsc.orgnih.gov

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. It identifies the different types of carbon atoms present, distinguished by their chemical shifts, which are influenced by their electronic environment and attached atoms. For this compound, ¹³C NMR is expected to display signals for:

The methyl carbon (CH₃).

The methylene carbon (CH₂).

The methine carbon (CH) bearing the amine.

The nitrile carbon (C≡N), which typically resonates at a characteristic downfield shift.

Similar to ¹H NMR, specific detailed chemical shift values for the carbon atoms of this compound were not explicitly detailed in the searched literature snippets. rsc.orgnih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are employed to establish correlations between nuclei, thereby confirming molecular connectivity. COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with their directly attached carbons and carbons separated by two or three bonds, respectively. While these advanced techniques are crucial for complex structural assignments, specific applications to this compound were not detailed in the available search results, although they have been utilized for related compounds like aziridinium (B1262131) ions. rsc.org

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound, and for identifying fragmentation patterns that aid in structural confirmation.

Table 1: Molecular Weight Data for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Reference |

| This compound (free base) | C₄H₈N₂ | 84.12 | 84.068748264 | nih.govambeed.com |

| This compound hydrochloride | C₄H₉ClN₂ | 120.58 | N/A | rsc.org |

Mass spectrometry can verify the molecular ion peak, corresponding to the intact molecule, and identify characteristic fragment ions resulting from the molecule's breakdown under ionization. For the hydrochloride salt, a molecular ion peak at m/z 120.58 (corresponding to C₄H₉ClN₂) has been reported. rsc.org The exact mass of the free base (C₄H₈N₂) is precisely calculated as 84.068748264 Da. nih.govambeed.com While fragmentation patterns are informative, specific details for this compound were not provided in the accessible snippets.

X-ray Crystallographic Analysis of Derivatives

X-ray crystallography is a powerful technique that provides definitive three-dimensional atomic resolution structures of crystalline compounds. It involves diffracting X-rays off a crystal lattice to generate a diffraction pattern, from which the electron density distribution and atomic positions can be calculated. This method is particularly valuable for determining the absolute stereochemistry of chiral molecules.

While direct X-ray crystallographic data for the free base of this compound was not detailed in the provided snippets, the technique is frequently applied to its derivatives or salts to confirm absolute configurations, especially for enantiomerically pure forms like (S)-3-aminobutanenitrile. rsc.org The general principles of X-ray crystallography involve obtaining high-quality crystals, exposing them to X-rays, and analyzing the resulting diffraction patterns to determine unit cell dimensions, space group symmetry, and ultimately, the precise arrangement of atoms in the crystal. ambeed.comambeed.com

Theoretical and Computational Investigations

Theoretical and computational chemistry methods play a crucial role in complementing experimental characterization. Techniques such as Density Functional Theory (DFT) are employed to calculate molecular geometries, electronic properties, vibrational frequencies, and predict spectroscopic parameters like NMR chemical shifts and coupling constants.

These computational studies can help interpret experimental NMR data, understand reaction mechanisms, and predict the behavior of molecules. For instance, studies on related compounds have involved DFT calculations for geometry optimization and analysis of atomic charges using Natural Population Analysis (NPA). While specific computational investigations focused solely on this compound were not detailed in the provided snippets, these methods are integral to a comprehensive understanding of its properties and reactivity in academic research. rsc.org

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a versatile and computationally efficient approach to studying molecular structures, electronic properties, and reactivity openaccessjournals.comraa-journal.org. This method is widely applied to predict chemical phenomena, analyze molecular dynamics, and understand reaction pathways by calculating electronic densities and energies raa-journal.org. In the context of this compound and similar molecules, DFT calculations are utilized to model reaction pathways, identify potential intermediates and products, and explore reactive free-energy surfaces raa-journal.org. Specific DFT functionals, such as B3LYP and B3PW91, have been employed in conjunction with various basis sets to analyze molecular geometries, predict vibrational spectra, and investigate conformational preferences iu.edu.sa. These studies contribute to a deeper understanding of the inherent reactivity of the nitrile and amine functionalities within the this compound structure raa-journal.org. Furthermore, DFT is instrumental in investigating reaction mechanisms and rationalizing selectivity in catalytic processes, providing detailed insights into how molecular structure influences reaction outcomes nih.govrsc.org.

High-Level Ab Initio Calculations (e.g., DLPNO-CCSD(T)) for Reaction Mechanisms

High-level ab initio methods, which are rooted in the fundamental principles of quantum mechanics, provide a more rigorous theoretical framework for calculating molecular properties and reaction energetics openaccessjournals.comresearchgate.net. Methods such as Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)), and its localized variant, Distinguishable Particle Localized Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)), are employed for highly accurate calculations of molecular systems researchgate.net. These advanced techniques are particularly valuable for elucidating complex reaction mechanisms by accurately determining stationary points on potential energy surfaces, including transition states and intermediates researchgate.netsmu.edu.

In studies relevant to β-amino nitriles like this compound, DLPNO-CCSD(T) calculations, often performed in tandem with DFT, have been used to investigate stereospecific reaction pathways, such as the ring opening of aziridinium ions rsc.orgnih.gov. These calculations provide critical data on the thermodynamics and kinetics of these transformations, offering a detailed mechanistic picture that is essential for understanding how enantiomerically enriched products, including β-amino nitriles, are formed rsc.orgnih.gov.

Computational Rationalization of Regioselectivity and Stereoselectivity

A significant application of computational chemistry lies in its ability to rationalize and predict the regioselectivity and stereoselectivity of chemical reactions rsc.org. By analyzing transition states and reaction pathways, computational methods can explain why a reaction favors the formation of one regioisomer or stereoisomer over another rsc.org.

In the context of β-amino nitriles, studies have utilized both DFT and high-level ab initio methods to investigate the highly regioselective and stereoselective ring opening of aziridinium ions, a key step in the synthesis of these compounds rsc.orgnih.gov. For instance, computational analyses have detailed how nucleophilic attack on aziridinium ion intermediates can lead to the formation of specific β-amino nitrile products with remarkable enantioselectivity, with reported stereoselectivities exceeding 99% enantiomeric excess in some cases nih.gov. Furthermore, techniques such as distortion/interaction analysis, often integrated into DFT studies, are employed to dissect the fundamental origins of stereoselectivity in various chemical transformations, providing valuable mechanistic insights for synthetic chemists rsc.orgrsc.org. These computational approaches are crucial for designing targeted synthetic routes and optimizing reaction conditions to achieve desired selectivity.

Applications in Advanced Organic Synthesis and Pharmaceutical Research Intermediates

Precursor in Chiral Pharmaceutical Synthesis

The stereochemistry of 3-aminobutanenitrile is critical for its application in chiral pharmaceutical synthesis. The ability to obtain enantiomerically pure forms, typically through enantioselective synthesis methods such as asymmetric hydrogenation or enzymatic resolution, allows for the precise construction of chiral drug molecules . These methods are essential for producing single-enantiomer drugs, which often exhibit superior therapeutic efficacy and reduced side effects compared to racemic mixtures vapourtec.com. The compound's structure, with a stereocenter at the beta-position, allows it to be incorporated into complex molecular architectures where specific spatial arrangements are paramount for biological activity.

Building Block for Non-Peptide HIV Protease Inhibitors

This compound, particularly its (S)-enantiomer, is a significant intermediate in the synthesis of non-peptide HIV protease inhibitors smolecule.comchemicalbook.comchemicalbook.com. These inhibitors are crucial components of antiretroviral therapy for HIV/AIDS, working by blocking the HIV protease enzyme, which is essential for viral replication wikipedia.orgnih.govmdpi.comfrontiersin.org. By inhibiting this enzyme, the lifecycle of the virus is disrupted, slowing the progression of the disease smolecule.com. The compound's utility in this area underscores its importance in medicinal chemistry and the development of life-saving therapeutics.

Mechanistic Insights into Enzyme Substrate Mimicry by Derivatives

The derivatives synthesized from this compound function by mimicking the natural substrate of the HIV protease enzyme . This mimicry allows them to bind to the enzyme's active site, thereby inhibiting its catalytic activity. The precise mechanism involves the inhibitor's functional groups interacting with specific residues in the protease's active site, such as aspartate residues, through hydrogen bonding nih.gov. This competitive inhibition prevents the protease from cleaving essential viral polyproteins, halting the maturation of infectious viral particles wikipedia.orgmdpi.com. Computational modeling has shown that some derivatives can inhibit the flexibility of the protease's flap regions, similar to known inhibitors like darunavir (B192927) frontiersin.org.

Design Principles for Antiviral Agents

The design of antiviral agents, particularly HIV protease inhibitors, leverages the structural features of intermediates like this compound. Key design principles include minimizing molecular weight, maximizing interactions with the protease binding cleft, and maintaining flexibility to adapt to variations in resistant viral strains mdpi.com. The compound's amine and nitrile groups provide reactive handles for derivatization, allowing chemists to tailor the molecule's properties to optimize binding affinity, bioavailability, and resistance profiles nih.govnih.gov. The focus is on creating molecules that effectively mimic the substrate transition state, leading to potent and selective enzyme inhibition nih.gov.

Intermediate for the Synthesis of Complex Molecular Architectures

Beyond its role in antiviral drug development, this compound is a valuable intermediate for constructing a wide array of complex organic molecules. Its bifunctional nature (amine and nitrile) allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions . These reactions enable its incorporation into various synthetic strategies, facilitating the creation of novel molecular architectures for applications in materials science, as well as in the synthesis of other pharmaceuticals and fine chemicals a2bchem.comsigmaaldrich.com. The compound can be utilized as a key building block to introduce specific functional groups, stereochemistry, and structural motifs into target molecules a2bchem.com.

Derivatization to Structural Analogues with Tailored Reactivity

The amine and nitrile functionalities present in this compound are amenable to a broad spectrum of chemical modifications. These derivatization reactions allow for the synthesis of structural analogues with precisely tailored reactivity and physicochemical properties . For instance, the amine group can undergo acylation, alkylation, or amidation, while the nitrile group can be hydrolyzed, reduced, or reacted in cycloaddition reactions. This versatility enables researchers to fine-tune the molecule's characteristics for specific synthetic goals, such as altering solubility, enhancing stability, or introducing new reactive sites for further elaboration guidechem.com.

Role as an Intermediate in Agrochemical Development

While the primary focus of this compound's application lies in pharmaceutical research, it also finds utility as an intermediate in the development of agrochemicals a2bchem.com. The compound's structural features can be incorporated into molecules designed to act as pesticides, herbicides, or other crop protection agents. The ability to synthesize diverse derivatives allows for the exploration of structure-activity relationships relevant to agricultural applications, contributing to the development of new agrochemical products a2bchem.comxnchem.comframochem.com.

Catalytic Methodologies and Mechanistic Investigations

Involvement in Chiral Catalysis

3-Aminobutanenitrile is a key chiral intermediate, and its enantioselective synthesis is a significant area of research in chiral catalysis. The primary methods for producing enantiomerically pure forms of this compound, particularly the (S)-enantiomer, involve asymmetric hydrogenation and enzymatic resolution. nih.gov

Asymmetric hydrogenation is a prominent method that utilizes a prochiral precursor, such as 3-oxobutanenitrile (B1585553), which is then reduced using a chiral catalyst system. nih.gov This approach has been refined through the development of sophisticated chiral ligands that enable high efficiency and optical purity. nih.gov

Enzymatic resolution offers an alternative pathway, where enzymes are used to selectively react with one enantiomer in a racemic mixture of this compound. This method allows for the separation of the desired enantiomer, which can then be converted to its hydrochloride salt for improved stability and handling. nih.gov

Ligand-Accelerated Catalysis with Derivatives of this compound

Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a ligand increases the rate of a catalytic reaction compared to the uncatalyzed or metal-only catalyzed reaction. princeton.edu This effect is crucial for achieving high levels of selectivity in asymmetric catalysis, with a significant ligand acceleration effect often leading to viable asymmetric processes. princeton.edu

While direct studies detailing the use of this compound derivatives as accelerating ligands are not extensively documented in the reviewed literature, the principles of LAC suggest their potential. Derivatives of this compound, featuring both a nitrile and an amine group, could be modified to create bidentate or monodentate ligands. These ligands could potentially accelerate reactions by stabilizing the catalytic species, preventing catalyst decomposition, or promoting the turnover-limiting step of a catalytic cycle. chinesechemsoc.orgnsf.gov For instance, in palladium-catalyzed C-H activation reactions, mono-N-protected amino acids have been shown to act as accelerating ligands. nih.gov It is conceivable that appropriately designed derivatives of this compound could exhibit similar behavior in various transition metal-catalyzed transformations.

Asymmetric Organocatalysis Principles

Asymmetric organocatalysis utilizes small organic molecules to catalyze enantioselective reactions. This field has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. The synthesis of chiral β-amino acid derivatives, which are structurally related to this compound, is an area where organocatalysis has been successfully applied. mdpi.com

The synthesis of chiral α-aminonitriles, which share functional similarities with this compound, has been achieved through organocatalytic methods like the Strecker reaction. mdpi.com In these reactions, chiral organocatalysts, such as those based on sulfinamide or squaramide motifs, can effectively catalyze the addition of a cyanide source to imines, yielding α-aminonitriles with high enantioselectivity. mdpi.com For example, a recyclable chiral amide-based organocatalyst has been shown to be efficient in the asymmetric Strecker reaction of various N-benzhydrylimines. acs.org

While specific applications of this compound itself as an organocatalyst are not prominent in the literature, the principles of organocatalysis suggest that its chiral backbone could be incorporated into more complex catalyst structures. The amine functionality, for instance, could be part of a bifunctional catalyst that activates substrates through hydrogen bonding or by forming iminium or enamine intermediates.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone for the synthesis and functionalization of molecules like this compound. Key transformations include asymmetric hydrogenation, aminocyanation, and cross-coupling reactions, often employing rhodium, nickel, and copper catalysts.

Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral precursors is a direct route to enantiomerically enriched this compound. Rhodium complexes, in particular, have been extensively studied for the asymmetric hydrogenation of related α-amino acrylonitriles and enamides. berkeley.eduacs.org For instance, rhodium complexes with chiral phosphine (B1218219) ligands like DuPhos have demonstrated high yields and excellent enantioselectivities in the hydrogenation of enamides. acs.orguit.no Nickel-catalyzed asymmetric hydrogenation has also emerged as a powerful method for producing chiral amines from N-sulfonyl imines, with some systems exhibiting very high catalytic activity. nih.govresearchgate.net

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Rh/Bisphosphine-thiourea | N-H Imines | up to 97 | up to 95 | berkeley.edu |

| Ni/(R,R)-QuinoxP* | N-tBu-sulfonyl imines | Excellent | Excellent | nih.gov |

| Rh/(R,R)-Me-BPE | N-acetyl α-arylenamides | >95 | >95 | berkeley.edu |

| Ni/(S)-Binapine | β-acylamino nitroolefins | 99 | 99 | rsc.org |

Aminocyanation Reactions

Copper-catalyzed aminocyanation of unactivated alkenes provides a direct route to β-aminonitriles. nih.govacs.org These reactions can be rendered asymmetric through the use of chiral ligands. nih.gov Mechanistic studies suggest that these transformations can proceed through a copper-catalyzed amination followed by a cyano migration. nih.govacs.org A dual organic photoredox and chiral copper catalytic system has also been developed for the enantioselective aminocyanation of alkenes. nih.gov

| Catalyst System | Alkene Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Photoredox/Cu with Serine-derived bisoxazoline ligand | Styrene derivatives | Azoles | 43-69 | 79-90 | nih.gov |

| Photoredox/Cu with Serine-derived bisoxazoline ligand | Styrene derivatives | Various nucleophiles | 33-70 | 81-99 | nih.gov |

Elucidation of Catalytic Reaction Mechanisms

Understanding the mechanisms of these catalytic reactions is crucial for optimizing existing methods and developing new ones. A combination of kinetic studies, spectroscopic analysis, and computational modeling, such as Density Functional Theory (DFT), is often employed.

For the rhodium-catalyzed asymmetric hydrogenation of enamides, DFT studies have been used to investigate the potential energy profile. acs.org These studies have helped to identify the turnover-limiting step, which is often the migratory insertion to form an alkyl hydride. acs.org The mechanism can involve the formation of a five-coordinate molecular H₂ complex, followed by oxidative addition to form a dihydride complex. acs.org

In nickel-catalyzed asymmetric hydrogenation of N-sulfonyl imines, mechanistic studies suggest the existence of a coordination equilibrium between the nickel salt and its complex, where excess nickel salt can promote the formation of the active species. nih.gov Isotopic labeling studies in the nickel-catalyzed hydrogenation of β-acylamino nitroolefins have provided insights into the reaction pathway. rsc.org

For copper-catalyzed aminocyanation reactions, mechanistic investigations point towards the involvement of nitrogen and carbon radical intermediates. nih.govacs.org The reaction is likely initiated by a copper-catalyzed amine addition to the alkene, which is then followed by a cyano migration. nih.govacs.org

Interdisciplinary Research Contexts

Contributions to Prebiotic Chemistry and Astrobiological Studies

3-Aminobutanenitrile is a molecule of significant interest in the fields of prebiotic chemistry and astrobiology due to its potential role as a precursor to essential biological molecules. Its structure, containing both an amino group and a nitrile group, positions it as a key intermediate in pathways leading to the formation of amino acids, the fundamental building blocks of proteins.

The hydrolysis of aminonitriles represents a crucial step in the prebiotic synthesis of amino acids, most notably in the context of the Strecker synthesis. In this process, an aldehyde or ketone reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to produce an amino acid. While the classical Strecker synthesis describes the formation of α-amino acids, the underlying principle of nitrile group hydrolysis to a carboxylic acid group is broadly applicable.

The hydrolysis of this compound is expected to yield β-aminobutyric acid (BABA), a non-proteinogenic amino acid. wikipedia.org This reaction involves the nucleophilic attack of a water molecule on the carbon atom of the nitrile group, followed by a series of proton transfer steps, ultimately converting the nitrile (-C≡N) into a carboxylic acid (-COOH).

| Aminonitrile | Corresponding Amino Acid | Significance |

|---|---|---|

| Aminoacetonitrile | Glycine | The simplest proteinogenic amino acid. |

| 2-Aminopropanenitrile | Alanine | A common proteinogenic amino acid. acs.org |

| This compound | β-Aminobutyric acid (BABA) | A non-proteinogenic amino acid with roles in plant signaling. wikipedia.orgtaylorandfrancis.com |

| 4-Aminobutanenitrile | γ-Aminobutyric acid (GABA) | A key inhibitory neurotransmitter in mammals. acs.orgnih.gov |

Research into prebiotic chemical pathways has demonstrated that the conversion of aminonitriles to amino acids is a plausible mechanism for the abiotic emergence of these vital molecules on early Earth. nih.gov The stability and reactivity of aminonitriles make them robust intermediates in a variety of potential prebiotic scenarios.

The atmosphere of Saturn's largest moon, Titan, presents a compelling natural laboratory for studying prebiotic chemistry. Rich in nitrogen and methane, Titan's atmosphere undergoes complex organic chemistry driven by solar radiation and energetic particles from Saturn's magnetosphere. nasa.gov This leads to the formation of a thick organic haze composed of a variety of complex molecules that settle on the moon's surface. acs.org

Laboratory simulations designed to mimic the conditions of Titan's atmosphere have successfully produced complex organic solids, often referred to as "tholins." Analysis of these materials has revealed the presence of molecules that are precursors to amino acids and nucleotide bases. nih.gov Experiments have shown that the hydrolysis of these laboratory-synthesized Titan organics can lead to the production of amino acids. acs.org

While the exact molecular composition of Titan's aerosols is still under investigation, aminonitriles are hypothesized to be significant components. acs.org A recent study investigated the alkaline hydrolysis of several aminonitriles, including the structurally similar 4-aminobutanenitrile, under conditions relevant to Titan's surface, such as in the presence of ammonia-water mixtures that could form from impact melts or cryovolcanism. acs.org The results indicated that if aminonitriles are present in Titan's organic aerosols, the formation of amino acids in transient liquid water environments on the surface is highly probable. acs.org

| Atmospheric Constituent | Role in Simulation | Detected/Hypothesized Products |

|---|---|---|

| Nitrogen (N₂) | Primary atmospheric gas, source of nitrogen for organic molecules. | Nitriles (e.g., HCN, CH₃CN), Aminonitriles. arxiv.org |

| Methane (CH₄) | Primary source of carbon for organic synthesis. | Hydrocarbons (e.g., C₂H₂, C₂H₄), Organic aerosols. nasa.govresearchgate.net |

| Carbon Monoxide (CO) | Trace gas, source of oxygen for more complex molecules. | Oxygen-containing organics, Amino acids, Nucleotide bases. nih.gov |

The potential for this compound to be formed in such environments and subsequently hydrolyzed makes it a molecule of astrobiological interest. Its presence, along with other aminonitriles, would support the hypothesis that the chemical precursors for life are not unique to Earth and may be widespread throughout the cosmos.

Potential as a Building Block in Materials Science Applications (e.g., bicyclic analogues)

The unique chemical structure of this compound, featuring a chiral center and two reactive functional groups (amine and nitrile), suggests its potential as a versatile building block in materials science, particularly for the synthesis of complex molecular architectures such as bicyclic analogues.

Bicyclic compounds, which contain two fused or bridged rings, are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional structures. This rigidity can impart desirable properties, such as enhanced binding affinity to biological targets or specific thermal and mechanical properties in polymers.

While direct applications of this compound in the synthesis of bicyclic materials are not yet extensively documented, its structure is analogous to other compounds that have been successfully used to create novel bicyclic systems. For instance, derivatives of γ-aminobutyric acid (GABA) have been incorporated into unique bicyclic structures to act as enzyme inhibitors. mdpi.com The synthesis of these compounds often involves intramolecular reactions where different functional groups within the same molecule react to form a second ring.

The amine and nitrile groups of this compound could potentially be utilized in similar intramolecular cyclization strategies. For example, the amine group could act as a nucleophile to initiate a reaction with an electrophilic center introduced elsewhere in the molecule, while the nitrile group could be transformed into other functionalities to facilitate ring closure. The synthesis of various bicyclic frameworks, such as bicyclo[3.2.1]octanes, often relies on carefully designed cyclization reactions of precursor molecules containing multiple reactive sites. mdpi.comnih.gov The principles demonstrated in the synthesis of these and other bicyclic systems, like 1,4-dioxepanes and β-lactams, could potentially be adapted to precursors derived from this compound. chemrxiv.orgresearchgate.net

The development of synthetic routes to bicyclic structures from readily available chiral building blocks like this compound could open new avenues for designing advanced materials with tailored properties for applications ranging from pharmaceuticals to specialized polymers.

Emerging Research Frontiers and Future Perspectives

Investigation of Undocumented Reactivity and Novel Transformations

While the fundamental reactivity of 3-Aminobutanenitrile's amine and nitrile groups is understood, researchers are actively exploring more complex and previously undocumented transformations. The compound's bifunctional nature allows it to serve as a precursor to a wide array of molecules, including valuable heterocyclic compounds and amino acid derivatives. chemblink.com

Key areas of investigation include:

Bifunctional Reactivity : Exploring reactions that engage both the amine and nitrile groups simultaneously or sequentially in one-pot syntheses. An example includes the reaction of (3S)-3-Aminobutanenitrile with ethyl acrylate (B77674), which utilizes the amine's nucleophilicity to create a more complex amino propanoate intermediate. google.com

Cyclization Reactions : The carbon backbone and dual functional groups make this compound an ideal candidate for constructing cyclic structures. Research into its use for synthesizing substituted pyrrolidines and other nitrogen-containing heterocycles is an active frontier.

Intermediate-Driven Transformations : Studies on the synthesis of aminonitriles have revealed reactive intermediates that present opportunities for novel chemistry. For instance, the Staudinger reduction of 4-azidobutanenitrile (B1277302) to 4-aminobutanenitrile proceeds through an iminophosphorane intermediate. researchgate.nettandfonline.com Manipulating the stability and reactivity of such intermediates could lead to new synthetic pathways. researchgate.net

Catalytic Activity : Beyond being a substrate, there is potential to explore the use of this compound and its derivatives as chiral ligands or organocatalysts in asymmetric synthesis. chemblink.com

Development of Greener and More Sustainable Synthetic Routes

The increasing demand for enantiomerically pure compounds has driven research into more environmentally benign and efficient synthetic methods for producing chiral molecules like this compound. chemblink.com These "green chemistry" approaches aim to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netresearchgate.net

Modern strategies being developed include:

Asymmetric Catalysis : The use of chiral catalysts for the asymmetric hydrogenation of prochiral precursors is a preferred method for producing specific enantiomers, minimizing the need for chiral resolution of racemic mixtures. chemblink.com

Biocatalysis : Enzymatic methods offer high enantioselectivity under mild conditions. chemblink.com Techniques such as enzymatic resolution, where enzymes selectively react with one enantiomer in a racemic mixture, are gaining prominence. Advances in enzyme engineering are leading to the development of highly specific transaminases for direct and efficient amination.

Sustainable Solvents and Conditions : Research focuses on replacing hazardous organic solvents with greener alternatives like water or using solvent-free reaction conditions where possible. mdpi.com Life cycle assessments are used to compare different synthetic routes, identifying the most environmentally sustainable options based on factors like solvent choice, energy input, and waste generation. mdpi.com

| Approach | Traditional Method | Greener Alternative | Key Advantages of Greener Route |

|---|---|---|---|

| Enantioselective Synthesis | Classical resolution of a racemic mixture with a chiral resolving agent. | Asymmetric hydrogenation using a chiral catalyst or enzymatic resolution. chemblink.com | Higher efficiency, reduced waste, avoids stoichiometric use of chiral agents. chemblink.com |

| Solvents | Use of volatile and potentially toxic organic solvents (e.g., DMF, Methanol). mdpi.com | Water, supercritical fluids, or solvent-free conditions. researchgate.netmdpi.com | Reduced environmental impact, lower cost, and improved safety. researchgate.netmdpi.com |

| Catalysis | Stoichiometric reagents. | Highly efficient metal or enzyme catalysts. | Lower waste (higher atom economy), recyclability of catalysts, milder reaction conditions. chemblink.com |

Design and Synthesis of Next-Generation Chiral Building Blocks

This compound is not just an end-product but a foundational chiral building block for creating more complex, high-value molecules. smolecule.comenamine.net Its inherent chirality is crucial for producing enantiomerically pure compounds, which is a growing necessity in drug development as regulatory agencies increasingly favor single-isomer drugs. enamine.net

Future research is focused on using this compound as a scaffold to design and synthesize "next-generation" chiral intermediates. This involves strategically modifying its structure to introduce new functionalities and stereocenters. Examples of this design philosophy include its use as a precursor for:

Chiral β-Amino Acids : These are integral components in the design of peptide-based drugs, enzyme inhibitors, and other biologically active molecules. chemblink.com

Complex Heterocyclic Scaffolds : It serves as a key starting material in the multi-step synthesis of complex pharmaceutical agents, such as pyrazolopyridine derivatives that function as GLP-1 receptor agonists for treating diabetes and obesity. google.com

Specialized Pharmaceutical Intermediates : The (S)-enantiomer is a critical intermediate in the synthesis of non-peptide HIV protease inhibitors, where its specific stereochemistry is essential for biological activity. smolecule.com

The ability to use this compound to construct these advanced molecules underscores its importance in medicinal chemistry and drug discovery. smolecule.comsmolecule.com

Advanced Strategies for Absolute Stereocontrol in Complex Molecule Synthesis

Achieving absolute stereocontrol is a paramount challenge in the synthesis of complex molecules with multiple chiral centers. While starting with an enantiopure building block like (S)-3-Aminobutanenitrile is a critical first step, maintaining and influencing stereochemistry in subsequent transformations requires sophisticated strategies.

Emerging research in asymmetric synthesis provides powerful tools applicable to the elaboration of chiral aminonitriles:

Ligand-Enabled Asymmetric Catalysis : The development of novel chiral ligands for metal catalysts allows for rigorous control over the stereochemical outcome of reactions. For example, specialized phosphine (B1218219) ligands on palladium catalysts can direct highly enantio- and diastereoselective annulation reactions, making it possible to construct multiple contiguous stereocenters, including all-carbon quaternary centers, in a single step. nih.gov Applying such catalyst-controlled strategies to derivatives of this compound could unlock synthetic pathways to densely functionalized pyrrolidines and other complex targets. nih.gov